4-[[2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-oxoethyl]amino]benzonitrile
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Overview
Description
4-[[2-(3-Oxa-6-azabicyclo[311]heptan-6-yl)-2-oxoethyl]amino]benzonitrile is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-oxoethyl]amino]benzonitrile typically involves multiple steps, starting from readily available starting materials. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the oxygenated bicyclic structure . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, would likely be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-oxoethyl]amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[[2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-oxoethyl]amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-oxoethyl]amino]benzonitrile involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Oxa-6-azabicyclo[3.1.1]heptane: A related bicyclic morpholine isostere.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
Uniqueness
4-[[2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-oxoethyl]amino]benzonitrile is unique due to its specific bicyclic structure combined with a benzonitrile moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[[2-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-oxoethyl]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-6-10-1-3-11(4-2-10)16-7-14(18)17-12-5-13(17)9-19-8-12/h1-4,12-13,16H,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXGOOLMSTVLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC1N2C(=O)CNC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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